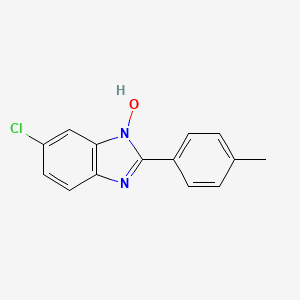![molecular formula C14H17BrClN3O3S B2947390 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide CAS No. 1356570-41-6](/img/structure/B2947390.png)
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide, also known as BRD-7929, is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in the regulation of cellular processes such as cell growth, proliferation, and survival.
Mechanism Of Action
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide works by selectively inhibiting the activity of a specific protein kinase, which is involved in the regulation of cellular processes such as cell growth, proliferation, and survival. This kinase is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. Inhibition of this kinase leads to the suppression of cell growth and proliferation, ultimately leading to cell death.
Biochemical And Physiological Effects
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has been shown to have significant biochemical and physiological effects in various scientific research studies. It has been shown to inhibit the activity of a specific protein kinase, leading to the suppression of cell growth and proliferation. Furthermore, it has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide is its high potency and selectivity for a specific protein kinase, making it an ideal candidate for scientific research studies. However, one of the main limitations of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Future Directions
There are several future directions for the scientific research of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide. One potential direction is to further investigate its potential application in the treatment of various types of cancer. Another potential direction is to explore its anti-inflammatory effects in more detail, with the aim of developing new treatments for inflammatory diseases. Additionally, further studies are needed to investigate the potential side effects of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide is a small molecule inhibitor that has shown promising results in various scientific research studies. It is a potent and selective inhibitor of a specific protein kinase, which plays a crucial role in the regulation of cellular processes. 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has potential applications in the treatment of various diseases such as cancer and inflammation. However, further studies are needed to investigate its potential side effects and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the octahydro-1H-indole-2-carboxamide moiety, which is achieved through a multistep process involving cyclization and reduction reactions. The final product is obtained through purification and isolation steps, which yield a white solid with high purity.
Scientific Research Applications
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has been extensively studied for its potential application in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of a specific protein kinase, which is overexpressed in many types of cancer cells. Inhibition of this kinase leads to the suppression of cell growth and proliferation, making it a promising candidate for cancer therapy. Furthermore, 1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-(5-bromo-2-chloropyridin-3-yl)sulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClN3O3S/c15-9-6-12(13(16)18-7-9)23(21,22)19-10-4-2-1-3-8(10)5-11(19)14(17)20/h6-8,10-11H,1-5H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVALNEZNMVFVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2S(=O)(=O)C3=C(N=CC(=C3)Br)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

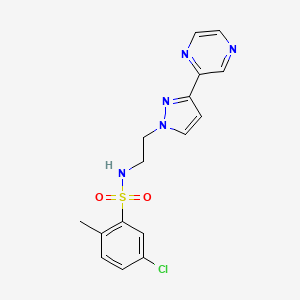
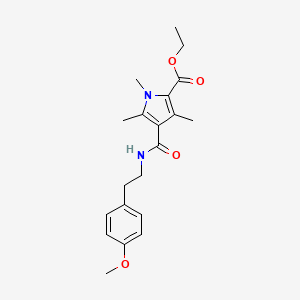
![1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2947310.png)
![1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride](/img/structure/B2947311.png)
![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)
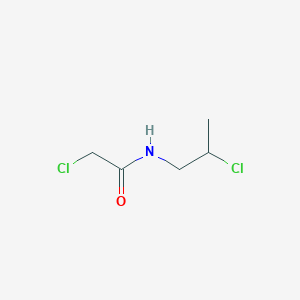
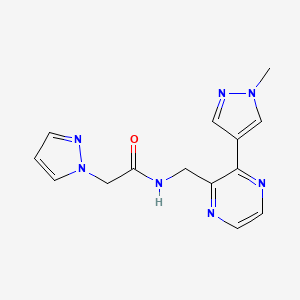
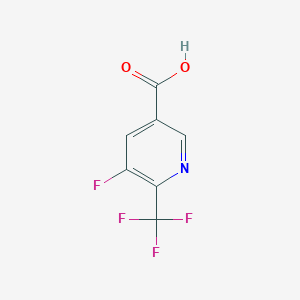
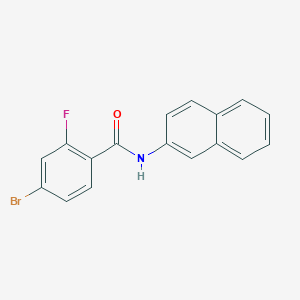
![3'H-spiro[cyclobutane-1,1'-isobenzofuran]-5'-ol](/img/structure/B2947322.png)
![(3-Pentyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2947323.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2947325.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2947327.png)
